1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole
Overview
Description
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
This compound interacts with its targets through a process that involves molecular docking . The compound binds to the target organism, inhibiting its growth and proliferation . This interaction results in the compound’s antileishmanial and antimalarial activities .
Biochemical Pathways
It is known that the compound interferes with the life cycle of the target organisms, disrupting their ability to infect and proliferate within the host . The downstream effects of this disruption include the reduction of disease symptoms and the prevention of disease progression .
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it is well-absorbed and distributed within the body, effectively reaching its target organisms
Result of Action
The action of this compound results in significant antileishmanial and antimalarial effects . The compound has been shown to be more active than standard drugs such as miltefosine and amphotericin B deoxycholate . These effects are observed at the molecular and cellular levels, with the compound inhibiting the growth and proliferation of the target organisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other compounds, the pH of the environment, and the temperature . .
Biochemical Analysis
Biochemical Properties
1-ethyl-7-(pyridin-4-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, by binding to their active sites. The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular functions and processes .
Cellular Effects
The effects of this compound on cells are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and apoptosis. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can inhibit or activate enzymes by binding to their active or allosteric sites. For example, it has been shown to inhibit the activity of certain kinases by occupying their ATP-binding sites, thereby preventing phosphorylation events crucial for signal transduction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical for understanding its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular homeostasis and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-proliferative activities. At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that there is a narrow therapeutic window for the safe and effective use of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in cellular energy metabolism . Additionally, this compound can affect the levels of metabolites such as ATP, NADH, and pyruvate, further influencing cellular metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its intracellular accumulation . Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing this compound to specific cellular compartments . The localization of this compound within different organelles can influence its interactions with biomolecules and its overall efficacy .
Properties
IUPAC Name |
1-ethyl-7-pyridin-4-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-15-7-8-16-12(15)11(9-14-16)10-3-5-13-6-4-10/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZZOUUQIWZOOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C=N2)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.